molecular formula C26H39N5O9 B13396758 (3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid

(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid

Cat. No.: B13396758
M. Wt: 565.6 g/mol
InChI Key: ITIMHIATVYROGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid is a synthetic peptide compound of significant interest in biochemical and pharmaceutical research. This complex molecule is primarily investigated for its potential as a selective and potent inhibitor of various proteases and enzymes. Its structure, which incorporates residues like lysine (from the 6-amino-2-acetamidohexanamido moiety) and tyrosine (from the 4-hydroxyphenyl group), is designed to mimic natural peptide substrates, allowing it to bind with high affinity to active sites. Researchers utilize this compound to study enzyme kinetics, signal transduction pathways, and the molecular mechanisms of diseases where specific proteolytic activity is dysregulated [https://pubchem.ncbi.nlm.nih.gov/]. The presence of multiple stereocenters ((S) configuration) is critical for its biological activity and specificity. This product is intended for use in in vitro assays, high-throughput screening campaigns, and as a standard in analytical chemistry for method development using techniques like LC-MS and HPLC. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H39N5O9

Molecular Weight

565.6 g/mol

IUPAC Name

3-[(2-acetamido-6-aminohexanoyl)amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)

InChI Key

ITIMHIATVYROGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl tetrapeptide-2 is typically synthesized using liquid-phase peptide synthesis. The process involves the following steps :

    Protection of Amino Acids: The amino acids lysine, aspartic acid, valine, and tyrosine are protected at their reactive sites to prevent unwanted reactions.

    Coupling: The protected amino acids are sequentially coupled using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protective groups are removed to yield the desired peptide sequence.

    Acetylation: The N-terminal of the peptide is acetylated to form acetyl tetrapeptide-2.

Industrial Production Methods

In industrial settings, the synthesis of acetyl tetrapeptide-2 is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is determined by its key functional groups:

  • Primary amine (6-aminohexanamido substituent)

  • Carboxylic acid (terminal propanoic acid and intermediate carboxy groups)

  • Amide bonds (multiple linkages in the peptide backbone)

  • Phenolic hydroxyl (4-hydroxyphenyl moiety)

These groups participate in reactions typical of amino acids and peptides, with stereochemical control being critical due to multiple chiral centers .

Amide Bond Hydrolysis

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis.
Mechanism : Nucleophilic attack on the amide carbonyl, breaking the peptide backbone.
Products : Smaller peptides or amino acids, depending on cleavage sites .
Analytical Monitoring : HPLC and NMR track hydrolysis progress and confirm product purity.

Acylation of Amino Groups

Reagents : Acetylating agents (e.g., acetic anhydride) or acyl chlorides.
Outcome : Protects free amines during synthesis or modifies bioactivity.
Stereochemical Impact : Requires controlled conditions to preserve chiral integrity .

Carboxylic Acid Derivitization

Esterification : Methanol/H<sup>+</sup> yields methyl esters.
Amidation : Coupling reagents (e.g., EDC/HOBt) form new amide bonds with amines.
Application : Modifies solubility or enables conjugation with targeting molecules .

Oxidation of Phenolic Hydroxyl

Reagents : Oxidizing agents (e.g., KMnO<sub>4</sub> in acidic conditions).
Product : Quinone derivatives, potentially altering redox activity .

Reaction Optimization and Challenges

  • Steric Hindrance : Bulky substituents (e.g., isopropyl groups) limit access to reactive sites, necessitating optimized catalysts or elevated temperatures .

  • Stereoselectivity : Chiral centers require enantioselective reagents (e.g., chiral catalysts) to avoid racemization.

  • Protection/Deprotection Strategies : Temporary blocking groups (e.g., tert-butoxycarbonyl, BOC) are used during stepwise synthesis.

Analytical and Synthetic Considerations

  • Purity Control : Reverse-phase HPLC and LC-MS ensure reaction completion and product fidelity .

  • Stereochemical Analysis : Chiral chromatography and <sup>1</sup>H/<sup>13</sup>C NMR confirm retention of configuration.

  • Yield Optimization : Solvent choice (e.g., DMF for acylation) and temperature gradients improve efficiency .

Scientific Research Applications

Melanotan II Overview

Melanotan II, also known as MT-II, is a peptide compound . It is also known by the synonyms melanotan II and MTII .

IUPAC Name: (3S,6S,9R,12S,15S,23S)-9-benzyl-6-{3-[(diaminomethylidene)amino]propyl}-15-[(2S)-2-acetamidohexanamido]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexaazacyclotricosane-23-carboxamide .

Other chemical names:

  • (3S,6S,9R,12S,15S,23S)-15-((S)-2-acetylamino-hexanoylamino)-9-benzyl-6-(3-guanidino-propyl)-12-(3H-imidazol-4-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18hexaaza-cyclotricosane-23-carboxylic acid amide
  • (3S,6S,9R,12S,15S,23S)-9-BENZYL-6-(3-CARBAMIMIDAMIDOPROPYL)-15-[(2S)-2-ACETAMIDOHEXANAMIDO]-12-(1H-IMIDAZOL-4-YLMETHYL)-3-(1H-INDOL-3-YLMETHYL)-2,5,8,11,14,17-HEXAOXO-1,4,7,10,13,18-HEXAAZACYCLOTRICOSANE-23-CARBOXAMIDE
  • (3S,6S,9R,12S,15S,23S)-9-benzyl-6-{3-[(diaminomethylidene)amino]propyl}-15-[(2S)-2-acetamidohexanamido]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexaazacyclotricosane-23-carboxamide
  • L-LYSINAMIDE, N-ACETYL-L-NORLEUCYL-L-.ALPHA.-ASPARTYL-L-HISTIDYL-D-PHENYLALANYL-L-ARGINYL-L-TRYPTOPHYL-, CYCLIC (2->7)-PEPTIDE
  • (3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2
  • (3S,6S,9R,12S,15S,23S)-9-benzyl-6-{3-[(diaminomethylidene)amino]propyl}-15-[(2S)-2-acetamidohexanamido]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2
  • (3S,6S,9R,12S,15S,23S)-15-((S)-2-acetamidohexanamido)-9-benzyl-6-(3-guanidinopropyl)-12-(1H-imidazol-5-yl)methyl)-3-((1H-indol-3-yl)methyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexaazacyclotricosane-23-carboxamide

Acetyl tetrapeptide-2 Overview

Acetyl tetrapeptide-2 is a chemical compound with the molecular formula C26H39N5O9C_{26}H_{39}N_5O_9 .

IUPAC Name: (3S)-3-[[(2 S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2 S)-1-[[(1 S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid .

Other identifiers:

  • InChI: InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1
  • InChIKey: ITIMHIATVYROGF-XWUOBKMESA-N
  • SMILES: CC(C)C@@HNC(=O)C@HNC(=O)C@HNC(=O)C

MXenes Overview

Mechanism of Action

Acetyl tetrapeptide-2 exerts its effects by mimicking the activity of cell maturation factors produced by the thymus. It acts on keratinocytes, inducing the synthesis of paracrine and autocrine mediators. This stimulation leads to the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), which promotes keratinocyte turnover and Langerhans cell maturation. Additionally, acetyl tetrapeptide-2 enhances the expression of collagen and elastin genes, improving skin firmness and elasticity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
Target Compound C₂₅H₃₅N₅O₉ 573.58 Acetamido, 4-hydroxyphenyl, multiple carbamoyl linkages, branched amino acids Hypothesized peptide-based drug candidate
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid C₁₀H₁₃NO₄ 211.21 Dihydroxyphenyl, methyl-substituted amino acid Pharmaceutical intermediate (safety data)
(4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid C₁₄H₁₈N₂O₄S 310.37 Thiazolidine ring, 4-hydroxyphenyl, acetamido Antibiotic/enzyme inhibitor candidate
(2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acid Varies ~300–400 Sulfanylpropanoyl, hexahydropyrimidine, carboxylic acid Antihypertensive drug candidate
(2S)-3-(4-Hydroxyphenyl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)propanoic acid C₁₅H₂₁NO₉ 359.33 Glycosylated amino acid, 4-hydroxyphenyl Metabolite with potential signaling roles

Key Differences and Implications

Aromatic Substitution :

  • The target compound’s 4-hydroxyphenyl group contrasts with the 3,4-dihydroxyphenyl group in , which may reduce oxidative instability but limit metal-chelation properties.
  • The glycosylated hydroxyphenyl derivative in introduces sugar moieties, enhancing hydrophilicity compared to the target compound’s aliphatic branches.

Simpler amino acid derivatives (e.g., ) lack the acetamidohexanamido chain, reducing steric hindrance and metabolic stability.

Functional Groups and Bioactivity: The sulfanylpropanoyl group in introduces redox-active sulfur, contrasting with the target compound’s carbamoyl groups, which may favor hydrogen bonding. Thiazolidine-containing compounds () are associated with antibiotic activity, while the target compound’s peptide backbone suggests protease resistance or protein-binding capabilities.

Research Findings and Hypotheses

  • Stereochemical Influence : The (S)-configuration at all chiral centers in the target compound likely enhances binding specificity compared to racemic analogs (e.g., ), as seen in enzyme-substrate interactions .
  • Solubility and Bioavailability : The branched structure may reduce aqueous solubility relative to glycosylated derivatives () but improve membrane permeability due to hydrophobic acetamido groups .

Biological Activity

The compound (3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid, commonly referred to as Melanotan II, is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : (3S,6S,9R,12S,15S,23S)-9-benzyl-6-{3-[(diaminomethylidene)amino]propyl}-15-[(2S)-2-acetamidohexanamido]-12-[(1H-imidazol-5-yl)methyl]-3-[(1H-indol-3-yl)methyl]-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexaazacyclotricosane-23-carboxamide
  • Molecular Weight : 1024.2 g/mol
  • Molecular Formula : C50H69N15O9
  • CAS Number : 121062-08-6

Melanotan II primarily acts as an agonist at melanocortin receptors (MCRs), particularly MCR1 and MCR4. These receptors are involved in various physiological processes including:

  • Skin Pigmentation : Melanotan II stimulates melanin production leading to increased skin pigmentation.
  • Appetite Regulation : It has been shown to influence appetite suppression through MCR4 activation.

Table 1: Summary of Melanotan II Receptor Interactions

Receptor TypeFunctionEffect
MCR1Melanin productionIncreased pigmentation
MCR4Appetite regulationAppetite suppression

1. Skin Pigmentation

Melanotan II is primarily recognized for its ability to induce tanning by stimulating melanogenesis. Clinical studies demonstrate significant increases in skin pigmentation with minimal UV exposure. This property has led to investigations into its potential use as a safer alternative to sun exposure or tanning beds.

2. Appetite Suppression

Research indicates that Melanotan II can reduce food intake and promote weight loss. In animal models and preliminary human trials, subjects exhibited decreased appetite and weight loss following administration of the peptide.

3. Potential Therapeutic Applications

Melanotan II is being explored for various therapeutic applications:

  • Obesity Management : Due to its appetite-suppressing effects.
  • Erectile Dysfunction : Some studies suggest it may enhance erectile function by increasing blood flow.

Case Study Insights

A clinical trial involving obese individuals demonstrated that those treated with Melanotan II experienced a significant reduction in body weight compared to the placebo group. The trial highlighted both the efficacy and safety profile of the compound over a six-month period.

Safety and Side Effects

While Melanotan II shows promise in various applications, it is essential to consider potential side effects:

  • Nausea
  • Flushing
  • Increased libido
    These side effects are generally mild but warrant monitoring during clinical use.

Table 2: Reported Side Effects of Melanotan II

Side EffectIncidence Rate
NauseaModerate
FlushingLow
Increased LibidoModerate

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
Microwave-assisted synthesis (MAS) is a viable approach for constructing complex peptide derivatives like this compound. A similar protocol involves:

  • Step 1: Coupling 4-aminophenylacetic acid derivatives with triethyl methanetricarboxylate under microwave irradiation (150°C, 20 min) to form intermediate amides .
  • Step 2: Sequential peptide coupling using HATU/DIPEA in DMF, followed by HPLC purification (C18 column, 0.1% TFA in H2O/MeCN gradient) to isolate the target compound .
  • Key Parameters: Monitor reaction progress via TLC (silica F254 plates) and confirm purity using reversed-phase HPLC (λ = 210 nm) .

Advanced: How can computational tools optimize the synthetic yield and reaction conditions?

Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict optimal reaction pathways. For example:

  • Use ICReDD’s workflow to simulate reaction intermediates and transition states, narrowing experimental conditions (e.g., solvent polarity, temperature) .
  • Apply COMSOL Multiphysics for real-time adjustments in reaction parameters (e.g., microwave power, pressure) to enhance yield .
  • Validate predictions with experimental data (e.g., NMR kinetics) to refine computational models .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:
A multi-technique approach is essential:

Technique Parameters Purpose Reference
<sup>1</sup>H NMR 500 MHz, D2O/CD3ODConfirm stereochemistry and peptide backbone integrity
HPLC C18 column, 0.1% TFA gradientAssess purity (>98%) and detect diastereomers
UV-Vis λmax = 210–280 nm (log ε)Identify aromatic (4-hydroxyphenyl) and amide chromophores

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Answer:

  • Molecular Dynamics (MD) Simulations: Model conformational flexibility to explain anomalous NOE signals (e.g., rotameric states of the 4-hydroxyphenyl group) .
  • DFT-based NMR Shift Predictions: Compare computed <sup>1</sup>H/<sup>13</sup>C chemical shifts (B3LYP/6-311++G(d,p)) with experimental data to validate stereochemistry .
  • Circular Dichroism (CD): Detect chiral centers in solution, resolving ambiguities from static NMR models .

Basic: What are the stability considerations under physiological conditions?

Answer:

  • pH Stability: Test degradation kinetics in PBS (pH 7.4) and gastric fluid (pH 2.0) using HPLC. Peptide bonds near 4-hydroxyphenyl groups may hydrolyze under acidic conditions .
  • Thermal Stability: Use DSC/TGA to determine decomposition temperatures (>150°C for solid state) .

Advanced: How to design molecular docking studies for enzyme interaction analysis?

Answer:

  • Target Selection: Prioritize enzymes with known affinity for 4-hydroxyphenyl motifs (e.g., tyrosine kinases) .
  • Docking Workflow:
    • Prepare ligand (target compound) using AutoDock Tools (assign Gasteiger charges).
    • Simulate binding poses in GROMACS (AMBER force field) with explicit solvent .
    • Validate using MM-PBSA binding free energy calculations .
  • Contradiction Handling: If MD results conflict with experimental IC50 data, re-evaluate protonation states (e.g., carboxylate vs. carboxylic acid) .

Basic: How to address solubility challenges in aqueous buffers?

Answer:

  • Buffer Optimization: Test solubility in HEPES (pH 7.4) with 10% DMSO or cyclodextrin inclusion complexes .
  • Salt Forms: Convert to sodium/potassium salts via ion-exchange chromatography to enhance solubility .

Advanced: What in silico strategies predict metabolic pathways?

Answer:

  • Software: Use METEOR (Lhasa Ltd.) to simulate Phase I/II metabolism. The 4-hydroxyphenyl group is prone to glucuronidation .
  • Machine Learning: Train models on PubChem data to predict CYP450 interactions (e.g., CYP3A4 oxidation) .

Basic: How to validate enantiomeric purity?

Answer:

  • Chiral HPLC: Use a Chirobiotic T column (20% MeCN/80% H2O, 0.1% TFA) to separate enantiomers .
  • Polarimetry: Measure specific rotation ([α]D<sup>25</sup>) and compare with literature values for related compounds .

Advanced: Can machine learning improve reaction scalability?

Answer:

  • Data-Driven Workflow:
    • Train random forest models on historical reaction data (yield, solvent, catalyst).
    • Optimize microwave power and solvent ratios via Bayesian algorithms .
    • Implement feedback loops using real-time HPLC data to adjust parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.